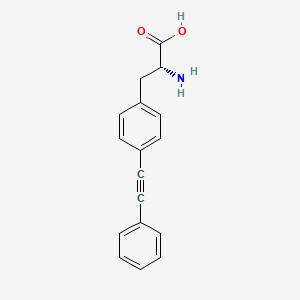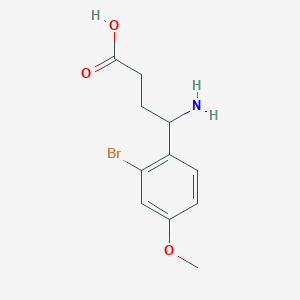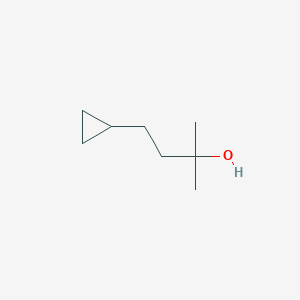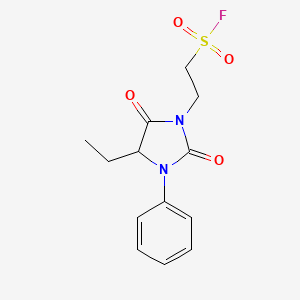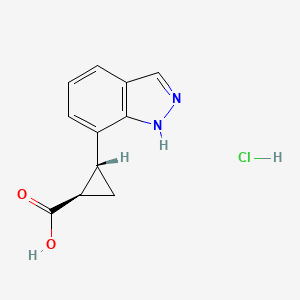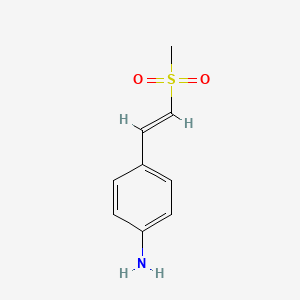
4-(2-(Methylsulfonyl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Methylsulfonyl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a vinyl group, which is further connected to an aniline moiety. The compound’s unique structure imparts specific chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfonyl)vinyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids under specific conditions. One common method is the photoredox-catalyzed reaction, which uses sulfonyl radicals generated from sulfonate salts. This method is mild and allows for the late-stage functionalization of drugs .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .
化学反应分析
Types of Reactions: 4-(2-(Methylsulfonyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl chlorides or sulfonic acids in the presence of Lewis or Brønsted acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-(2-(Methylsulfonyl)vinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-(Methylsulfonyl)vinyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound selectively inhibits the COX-2 enzyme, reducing inflammation. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
相似化合物的比较
- 4-(Methylsulfonyl)aniline
- 2-(Methylsulfonyl)aniline
- Vinyl sulfone derivatives
Comparison: 4-(2-(Methylsulfonyl)vinyl)aniline is unique due to the presence of both a vinyl group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in biological systems. Compared to other similar compounds, it offers enhanced anti-inflammatory activity and greater versatility in synthetic applications .
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
4-[(E)-2-methylsulfonylethenyl]aniline |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,10H2,1H3/b7-6+ |
InChI 键 |
BXYLEYDJYXHXPT-VOTSOKGWSA-N |
手性 SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)N |
规范 SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
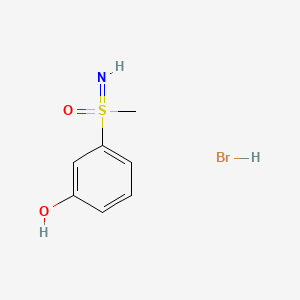
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
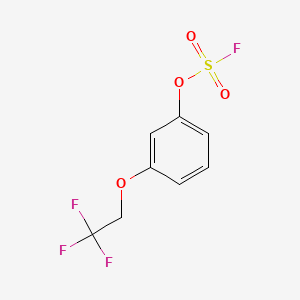
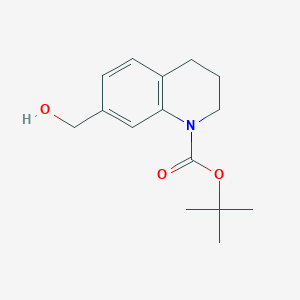
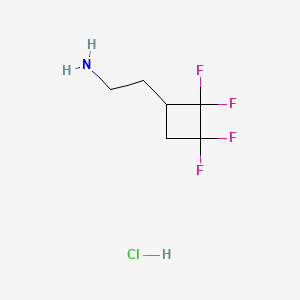
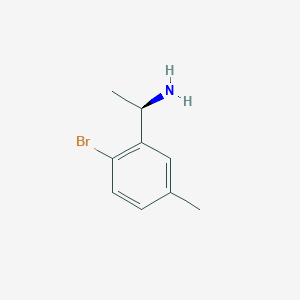
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
